molecular formula C11H12F3N3O2 B1458320 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid CAS No. 1448854-86-1

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid

Cat. No. B1458320
CAS RN: 1448854-86-1
M. Wt: 275.23 g/mol
InChI Key: XXZOBYZKSNDMMO-UHFFFAOYSA-N
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Description

“1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid” is a biochemical used for proteomics research . It belongs to the class of organic compounds known as 4-benzylpiperidines . The IUPAC name for this compound is 1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H12F3N3O2 . The InChI code is 1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 275.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Anti-Angiogenic and DNA Cleavage Activities : Kambappa et al. (2017) synthesized derivatives of piperidine-4-carboxamide and found significant anti-angiogenic and DNA cleavage activities in some of these compounds. This suggests their potential use in cancer therapy due to their ability to inhibit blood vessel formation and interact with DNA (Kambappa et al., 2017).

  • GPR119 Agonists for Diabetes Management : Kubo et al. (2021) discovered that certain N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives are effective agonists of the GPR119 receptor. These compounds, particularly ones with N-trifluoromethyl group, showed promise in enhancing insulin secretion and managing plasma glucose levels in diabetic models (Kubo et al., 2021).

  • Antibacterial Properties : Merugu et al. (2010) conducted microwave-assisted synthesis of certain piperidine containing pyrimidine derivatives and evaluated their antibacterial activity. This points to the potential use of these compounds in developing new antibacterial agents (Merugu et al., 2010).

  • Antineoplastic Tyrosine Kinase Inhibitor : Gong et al. (2010) studied the metabolism of Flumatinib, a compound containing a piperidine-pyrimidine structure similar to the chemical . Flumatinib is an antineoplastic tyrosine kinase inhibitor, suggesting a potential application of related compounds in cancer treatment (Gong et al., 2010).

  • Synthesis of Dihydroorotic Acid Analogues : Sukach et al. (2015) demonstrated the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which could have implications in medicinal chemistry, particularly in the design of novel therapeutic agents (Sukach et al., 2015).

  • Antihypertensive Agents : Bayomi et al. (1999) synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with piperidine moieties, showing potential as antihypertensive agents. This suggests the use of related compounds in managing hypertension (Bayomi et al., 1999).

Future Directions

While specific future directions are not provided in the search results, it’s worth noting that pyrrolidine-based compounds are widely used in drug discovery due to their versatility . Further modifications and investigations could potentially reveal more about the biological activity and therapeutic potential of this compound .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZOBYZKSNDMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169201
Record name 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1448854-86-1
Record name 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448854-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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